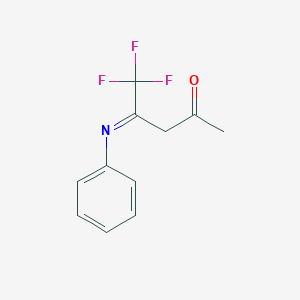
2-(4-Chloro-2,6-dinitroanilino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2,6-dinitroanilino)phenol is a chemical compound with the molecular formula C12H8ClN3O5. It is characterized by the presence of a phenol group, a chloro group, and two nitro groups attached to an aniline moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,6-dinitroanilino)phenol typically involves the nitration of 4-chloroaniline followed by a coupling reaction with phenol. The nitration process introduces nitro groups into the aromatic ring, while the coupling reaction forms the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-2,6-dinitroanilino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2,6-dinitroanilino)phenol is utilized in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Used as a fluorescent dye for staining and tracking biomolecules in cell biology experiments.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Employed in the manufacture of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-2,6-dinitroanilino)phenol involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting cellular oxidative processes. The phenol group can form hydrogen bonds and interact with various enzymes and proteins, influencing their activity. The chloro group can undergo substitution reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2,6-dinitroaniline: Similar structure but lacks the phenol group.
2,4-Dinitrophenol: Contains two nitro groups and a phenol group but lacks the chloro group.
4-Nitrophenol: Contains a single nitro group and a phenol group.
Uniqueness
2-(4-Chloro-2,6-dinitroanilino)phenol is unique due to the presence of both chloro and nitro groups on the aniline moiety, combined with a phenol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
832733-69-4 |
|---|---|
Molekularformel |
C12H8ClN3O5 |
Molekulargewicht |
309.66 g/mol |
IUPAC-Name |
2-(4-chloro-2,6-dinitroanilino)phenol |
InChI |
InChI=1S/C12H8ClN3O5/c13-7-5-9(15(18)19)12(10(6-7)16(20)21)14-8-3-1-2-4-11(8)17/h1-6,14,17H |
InChI-Schlüssel |
CQLGNYJZEXTZLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)






